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Compound of Interest

Compound Name: 3-Ethenyltriazole-4-sulfonamide

Cat. No.: B2815575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a class of sulfonamide inhibitors featuring a

triazole moiety, with a focus on their activity against various human carbonic anhydrase (hCA)

isoforms. While specific data for 3-Ethenyltriazole-4-sulfonamide is not publicly available, this

analysis focuses on structurally related benzenesulfonamides incorporating a 1,2,3-triazole tail,

a common structural motif in the development of selective carbonic anhydrase inhibitors.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial

role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and

a proton.[1] Several CA isoforms are established therapeutic targets. For instance, hCA II is

involved in glaucoma, while the tumor-associated isoforms hCA IX and hCA XII are

overexpressed in many hypoxic cancers, contributing to the acidic tumor microenvironment and

promoting tumor progression.[1][2][3] Sulfonamides are a well-established class of CA

inhibitors, and the incorporation of triazole moieties has been explored to enhance potency and

selectivity.[4][5][6]

Mechanism of Action: Sulfonamide Inhibition of
Carbonic Anhydrase
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of

the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the active site of the carbonic

anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide
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ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[2] The

aromatic part of the sulfonamide and any appended "tail," such as a triazole ring, extends into

the active site cavity, forming additional interactions with amino acid residues that determine

the inhibitor's potency and isoform selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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